molecular formula C11H22Cl2N2O2 B12067496 tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate hydrochloride

tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B12067496
M. Wt: 285.21 g/mol
InChI Key: ZOVAKPOSNSJIOZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H21ClN2O2 . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of N-Boc-piperazine with 2-chloroethyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization and drying under inert atmosphere to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroethyl group.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: such as amines and thiols are commonly used in substitution reactions.

    Oxidizing agents: like hydrogen peroxide and like sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential use in the development of biologically active compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and biological activity.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the formation of covalent bonds, affecting the function of the target molecules and pathways involved .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-Bromoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-Ethoxyethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate

Uniqueness:

Properties

Molecular Formula

C11H22Cl2N2O2

Molecular Weight

285.21 g/mol

IUPAC Name

tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H21ClN2O2.ClH/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14;/h4-9H2,1-3H3;1H

InChI Key

ZOVAKPOSNSJIOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCl.Cl

Origin of Product

United States

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